N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic indoline-thiazolidinone hybrid with a complex molecular architecture. Its core structure consists of a spiro junction between an indoline moiety and a thiazolidinone ring, substituted with a 4-fluorophenyl group at the 3' position of the thiazolidinone and a methyl group at the 7-position of the indoline. The acetamide side chain is further functionalized with a 2,4-dimethylphenyl group ().
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-7-12-22(18(3)13-16)29-23(32)14-30-25-17(2)5-4-6-21(25)27(26(30)34)31(24(33)15-35-27)20-10-8-19(28)9-11-20/h4-13H,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAQHBDFWHWPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FNO₃S
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Cholinesterase Inhibition :
-
Anticancer Activity :
- In vitro studies have shown that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC₅₀ value of 12 µM against MDA-MB-231 (breast cancer) and 15 µM against PC-3 (prostate cancer) cells . The mechanism is believed to involve induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances cholinesterase inhibition.
- Spiro Indoline Core : The spiro-indoline structure is crucial for maintaining the compound's biological activity, as modifications to this core significantly reduce efficacy .
Case Study 1: Cholinesterase Inhibition
In a comparative study involving several derivatives of spiroindoline compounds, this compound was found to be one of the most potent inhibitors of AChE among tested compounds. The study utilized the modified Ellman method for quantification .
Case Study 2: Anticancer Efficacy
A research project focused on the anticancer potential of this compound involved testing against multiple cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells through activation of caspase pathways .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. Its mechanism involves targeting key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical for cell survival and proliferation. Studies indicate significant reductions in cell viability at concentrations as low as 10 µM .
- Antioxidant Properties : The presence of furan and thiazolidine moieties suggests that this compound may possess antioxidant properties. It has been observed to scavenge free radicals and protect cells from oxidative stress .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide could be beneficial in treating inflammatory conditions .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Anticancer Research : A study focused on related compounds demonstrated their effectiveness against multiple cancer lines by disrupting the PI3K/Akt/mTOR signaling pathway. The results indicated a significant decrease in cell viability and proliferation rates .
Oxidative Stress Protection : Research showed that derivatives containing similar structures exhibited strong antioxidant activity in vitro, effectively reducing oxidative damage in human cell cultures exposed to hydrogen peroxide .
Anti-inflammatory Potential : In vivo studies on animal models revealed that compounds with similar structural features significantly reduced paw edema and inflammatory cytokines after treatment, indicating potential therapeutic use for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects: The 4-fluorophenyl group in the target compound (vs. 4-methoxyphenyl in ) may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius . The 7-methyl group on the indoline core (vs. Acetamide Side Chains: The 2,4-dimethylphenyl group in the target compound (vs. 4-methoxyphenyl or 4-methylbenzyl in analogs) may modulate lipophilicity and membrane permeability .
Biological Activity Trends: Spiro[indoline-thiazolidinone] derivatives with electron-withdrawing groups (e.g., fluorine) often exhibit enhanced antimicrobial and anti-inflammatory activities compared to electron-donating substituents (e.g., methoxy) . The presence of thiazole or benzothiazole moieties in analogs (e.g., ) correlates with improved antibacterial efficacy, suggesting that the target compound’s thiazolidinone core may offer similar advantages.
Synthetic Considerations: The synthesis of such spirocyclic compounds typically involves cyclocondensation reactions, as seen in the preparation of 3'-substituted spiro[indoline-thiazolidinones] . Modifications to the acetamide side chain (e.g., dimethylphenyl vs. methoxyphenyl) require tailored coupling reagents and purification strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
